molecular formula C17H19ClFN3OS2 B2773536 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1215664-45-1

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2773536
CAS No.: 1215664-45-1
M. Wt: 399.93
InChI Key: FRGHWHRDNZGWQK-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H19ClFN3OS2 and its molecular weight is 399.93. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3OS2.ClH/c1-20(2)9-5-10-21(16(22)14-8-4-11-23-14)17-19-15-12(18)6-3-7-13(15)24-17;/h3-4,6-8,11H,5,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGHWHRDNZGWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including antibacterial properties, interactions with various biological targets, and its synthesis.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

  • Molecular Formula : C19H20ClFN4O3S
  • Molecular Weight : Approximately 438.9 g/mol
  • Functional Groups : The presence of a dimethylamino group, a fluorobenzothiazole moiety, and a thiophene ring contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly:

  • Antibacterial Activity : A study published in Molecules (2013) demonstrated that the compound showed moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. However, it was less effective than standard antibiotics, suggesting further investigation is necessary to understand its mechanism of action and potential for resistance development.
  • Multitargeted Ligand Potential : Similar compounds have been evaluated for their ability to act as multitargeted-directed ligands. For instance, benzothiazole derivatives have shown promise in inhibiting various receptors and enzymes relevant to neurodegenerative diseases, suggesting that the compound may also exhibit such multitargeted effects .
  • Enzyme Inhibition : The compound's interactions with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have been explored. These interactions are crucial for developing treatments for conditions like Alzheimer's disease. Some derivatives have shown significant inhibition rates, indicating potential therapeutic applications .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activity may stem from:

  • Binding Affinities : Interaction studies suggest that the compound may bind to specific receptors or enzymes, modulating their activity.
  • Structural Features : The presence of functional groups like dimethylamino and fluorine enhances its interaction with biological targets.

Antibacterial Activity Data

The table below summarizes the antibacterial activity of the compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comments
Staphylococcus aureusModerateLess effective than standard antibiotics
Escherichia coliModerateFurther studies needed

Enzyme Inhibition Data

The following table presents findings on enzyme inhibition related to similar compounds:

CompoundTarget EnzymeIC50 Value (µM)Comments
Benzothiazole derivative 1AChE6.7Significant inhibition observed
Benzothiazole derivative 2BuChE2.35Notable multitarget potential
Compound of interestUnknownTBDRequires further investigation

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with coupling a thiophene-2-carboxamide derivative with functionalized benzo[d]thiazole and dimethylaminopropyl moieties. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen atmosphere to minimize hydrolysis .
  • Purification : Chromatography (e.g., silica gel) or recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity. Reaction temperatures (0–25°C) and solvent polarity are optimized to suppress side reactions like dimerization .
  • Hydrochloride salt formation : Treatment with HCl gas in dichloromethane, followed by lyophilization .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • 1H/13C NMR : Assigns protons and carbons in the dimethylamino, fluorobenzo[d]thiazole, and thiophene moieties. For example, the fluorine atom at C4 of the benzothiazole ring causes deshielding of adjacent protons (δ 7.8–8.2 ppm) .
  • FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and tertiary amine N-H bend (~1550 cm⁻¹) .
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ at m/z 464.5) and detects impurities .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : In vitro assays show:

  • Kinase inhibition : IC50 values of 0.5–2.0 µM against tyrosine kinases (e.g., EGFR, VEGFR2) in kinase profiling assays using fluorescence polarization .
  • Antimicrobial activity : MIC of 8 µg/mL against Gram-positive bacteria (e.g., S. aureus), tested via broth microdilution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological efficacy across studies?

  • Methodological Answer : Discrepancies (e.g., variable IC50 values) may arise from:

  • Assay conditions : Differences in ATP concentrations (10–100 µM) in kinase assays alter competitive inhibition dynamics. Standardize using the ADP-Glo™ Kinase Assay .
  • Cellular permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity (logP ~2.8) with activity .
  • Metabolic stability : Compare hepatic microsomal half-life (e.g., rat vs. human) to identify species-specific degradation .

Q. What computational strategies are recommended to predict the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region residues like Met793 in EGFR) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., RMSD < 2.0 Å indicates stable binding) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine at C4) with kinase selectivity using MOE descriptors .

Q. How should researchers design experiments to validate target engagement in cellular models?

  • Methodological Answer :

  • Cellular thermal shift assays (CETSA) : Treat cells (e.g., A549) with 10 µM compound, lyse, heat to 37–60°C, and quantify remaining soluble target via Western blot .
  • Pull-down assays : Immobilize the compound on sepharose beads, incubate with cell lysates, and identify bound proteins via LC-MS/MS .
  • Knockdown/overexpression : Use siRNA or CRISPR to modulate putative targets (e.g., EGFR) and measure changes in compound efficacy (e.g., EC50 shifts) .

Q. What structural analogs of this compound exhibit improved pharmacological properties, and how are they synthesized?

  • Methodological Answer : Analogs with enhanced solubility or potency include:

  • Nitro-substituted analog (CAS 1216677-94-9): Replace fluorine with a nitro group at C4 of benzothiazole. Synthesized via nitration (HNO3/H2SO4) followed by reduction (SnCl2/HCl) .
  • Tetrahydroisoquinoline derivative (CAS 24891996): Incorporate a sulfonyl group via nucleophilic substitution (K2CO3, DMF, 80°C) to enhance blood-brain barrier penetration .

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